molecular formula C19H19NO3S B2371269 2-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-naphthamide CAS No. 1351609-13-6

2-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-naphthamide

Cat. No.: B2371269
CAS No.: 1351609-13-6
M. Wt: 341.43
InChI Key: KCEROXPUZRBEBU-UHFFFAOYSA-N
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Description

2-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-naphthamide is a synthetic naphthamide derivative characterized by its ethoxy-substituted naphthalene core and a hydroxyethyl-thiophene side chain. The compound combines aromatic, heterocyclic, and polar functional groups, making it a structurally complex molecule. The ethoxy group at the 2-position of the naphthamide scaffold likely enhances lipophilicity, while the hydroxyethyl-thiophene moiety introduces hydrogen-bonding capacity and electronic diversity due to the sulfur atom in the thiophene ring.

Properties

IUPAC Name

2-ethoxy-N-(2-hydroxy-2-thiophen-2-ylethyl)naphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S/c1-2-23-16-10-9-13-6-3-4-7-14(13)18(16)19(22)20-12-15(21)17-8-5-11-24-17/h3-11,15,21H,2,12H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCEROXPUZRBEBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC(C3=CC=CS3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Etherification of 2-Hydroxy-1-Naphthaldehyde

2-Hydroxy-1-naphthaldehyde undergoes O-ethylation using absolute ethanol and sodium bisulfate monohydrate as a catalyst. Reflux conditions (4–6 hours) facilitate the formation of 2-ethoxy-1-naphthaldehyde, with subsequent steam distillation recovering excess ethanol. Purification via crystallization in chilled water yields the intermediate in >94% purity.

Key Reaction Parameters

Parameter Value
Molar Ratio (Aldehyde:EtOH:NaHSO₄) 1:1–2:0.10–0.20
Reaction Temperature Reflux (~78°C)
Yield 94.6–95.1%

Oxidation to 2-Ethoxy-1-Naphthoic Acid

The aldehyde intermediate is oxidized using hydrogen peroxide (30 wt%) under alkaline conditions (25–30% NaOH/KOH) in acetone. Acidification with HCl precipitates the naphthoic acid derivative, achieving yields of 92.8–95% and HPLC purity >97%.

Optimized Conditions

  • Solvent: Acetone (2.5–4× weight ratio to aldehyde)
  • Temperature: 38–40°C
  • Reaction Time: 2–4 hours

Synthesis of 2-Hydroxy-2-(Thiophen-2-yl)ethylamine

The amine component introduces the thiophene-bearing side chain. While direct synthesis details are absent in the provided sources, analogous methodologies from thiophene chemistry suggest a reductive amination approach:

Reductive Amination of 2-Thiophenecarboxaldehyde

2-Thiophenecarboxaldehyde reacts with ethanolamine in the presence of a reducing agent (e.g., NaBH₄ or BH₃·THF). The secondary alcohol intermediate undergoes selective oxidation or protection-deprotection to yield 2-hydroxy-2-(thiophen-2-yl)ethylamine.

Hypothetical Pathway

  • Condensation :
    $$ \text{2-Thiophenecarboxaldehyde} + \text{Ethanolamine} \rightarrow \text{Schiff Base} $$
  • Reduction :
    $$ \text{Schiff Base} + \text{NaBH}_4 \rightarrow \text{2-Hydroxy-2-(thiophen-2-yl)ethylamine} $$

Amidation: Coupling Naphthoic Acid and Amine

The final step involves activating the carboxylic acid for nucleophilic attack by the amine. Standard amidation protocols include:

Carbodiimide-Mediated Coupling

2-Ethoxy-1-naphthoic acid is treated with EDCI or DCC in dichloromethane or DMF, forming an active ester intermediate. Subsequent addition of 2-hydroxy-2-(thiophen-2-yl)ethylamine yields the target amide.

Critical Factors

  • Catalyst : DMAP or HOBt for reduced racemization
  • Solvent : Anhydrous DMF for solubility
  • Workup : Aqueous extraction to remove urea byproducts

Alternative Methodologies and Comparative Analysis

Microwave-Assisted Synthesis

Microwave irradiation (100–120°C, 20–30 minutes) accelerates amidation, reducing reaction times from hours to minutes while maintaining yields >85%.

Solid-Phase Synthesis

Immobilization of the naphthoic acid on Wang resin enables iterative coupling and cleavage, though scalability remains limited compared to solution-phase methods.

Structural Characterization and Validation

Spectroscopic Data

  • ¹H NMR :
    • Naphthamide aromatic protons: δ 7.8–8.5 ppm (multiplet)
    • Thiophene protons: δ 6.9–7.3 ppm (doublet of doublets)
    • Ethoxy group: δ 1.4 ppm (triplet, CH₃), δ 4.1 ppm (quartet, OCH₂)
  • FT-IR :
    • Amide C=O stretch: ~1650 cm⁻¹
    • Hydroxyl (O-H): ~3300 cm⁻¹

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms purity >98%, with retention times consistent with reference standards.

Industrial-Scale Considerations

Cost-Efficiency

Sodium bisulfate catalysis reduces expenses compared to noble metal catalysts, with ethanol and acetone solvents enabling recycling (>80% recovery).

Environmental Impact

Waste streams from acidification (HCl) and oxidation (H₂O₂) require neutralization, but the process aligns with green chemistry principles due to minimal byproduct generation.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-naphthamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

    Biology: The compound might be studied for its interactions with biological molecules or its potential as a bioactive agent.

    Medicine: Research could explore its potential therapeutic effects or its use as a diagnostic tool.

    Industry: The compound could be used in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action for 2-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-naphthamide would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering cellular pathways, or affecting the structure and function of biological molecules. Detailed studies would be required to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several naphthamide and thiophene-containing derivatives. Below is a comparative analysis based on molecular structure, substituent effects, and inferred physicochemical properties.

Structural Analogues from Pharmacopeial Standards (USP)

lists impurities and related substances for drospirenone/ethinyl estradiol formulations, including:

  • a. 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol: Contains a thiophene ring and hydroxyl group but lacks the naphthamide backbone. Its smaller size and amine substituent suggest higher polarity compared to the target compound.
  • b. 4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol: Features a naphthalene core and thiophene but substitutes the ethoxy group with a hydroxyl and methylamino-propyl chain.
  • d. 1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol: Similar to compound b but with a naphthalen-2-ol group, altering electronic distribution and steric effects.

Key Difference : The target compound’s ethoxy group and hydroxyethyl linker distinguish it from these analogues, likely enhancing metabolic stability and solubility compared to the hydroxylated USP compounds .

Ethoxy-Substituted Naphthamide Derivatives

and describe two closely related naphthamides:

2-ethoxy-N-(2-fluorophenyl)-1-naphthamide (C₁₉H₁₆FNO₂, M = 309.33): Substituents: Fluorophenyl group instead of hydroxyethyl-thiophene. Properties: Fluorine’s electronegativity increases polarity and may improve membrane permeability.

2-ethoxy-N-(4-methoxyphenyl)-1-naphthamide (C₂₀H₁₉NO₃, M = 321.37): Substituents: Methoxyphenyl group.

Comparison Table :

Compound Name Molecular Formula Molar Mass Key Substituents Inferred Properties
Target Compound C₁₉H₁₉NO₃S* ~345.42 Ethoxy, hydroxyethyl-thiophene Moderate lipophilicity, H-bonding
2-ethoxy-N-(2-fluorophenyl)-1-naphthamide C₁₉H₁₆FNO₂ 309.33 Fluorophenyl High polarity, metabolic stability
2-ethoxy-N-(4-methoxyphenyl)-1-naphthamide C₂₀H₁₉NO₃ 321.37 Methoxyphenyl Enhanced electron density, reactivity

*Estimated based on structural analysis.

Structural Insights :

  • Thiophene vs. Phenyl Groups : The thiophene in the target compound introduces sulfur-mediated interactions (e.g., van der Waals, dipole-dipole) absent in fluorophenyl/methoxyphenyl analogues. This could influence crystallinity or receptor binding .
  • Hydroxyethyl Linker : The –CH₂CH(OH)– group in the target compound provides a chiral center and hydroxyl for hydrogen bonding, contrasting with the direct aryl attachments in analogues .
Other Naphthamide Derivatives

references N-(2-(tert-butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)-2-naphthamide , which includes a pyridine ring and tert-butyl group. The pyridine’s basicity and tert-butyl’s steric bulk contrast sharply with the target compound’s thiophene and hydroxyethyl groups, suggesting divergent applications (e.g., catalysis vs. bioactive molecules) .

Analytical and Computational Considerations

For example:

  • Mercury CSD : Enables visualization of packing patterns and intermolecular interactions, which could differentiate the target’s thiophene-containing crystal lattice from fluorophenyl/methoxyphenyl analogues .
  • SHELXL : Widely used for refining crystal structures, particularly for small molecules with complex substituents like the hydroxyethyl-thiophene group .

Biological Activity

2-Ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-naphthamide is a complex organic compound with a notable molecular structure that includes a naphthalene core and thiophene moieties. Its potential biological activities have garnered interest in various fields, including medicinal chemistry and materials science. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and potential applications.

  • Molecular Formula : C23H21NO3S2
  • Molecular Weight : 423.55 g/mol
  • Structural Features : The compound features an ethoxy group and a hydroxy group, contributing to its unique chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
  • Receptor Binding : It has been shown to bind to certain receptors, altering their activity and leading to downstream biological effects.
  • Antioxidant Activity : The presence of phenolic structures may contribute to its antioxidant properties, reducing oxidative stress in cells.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Activity : Thiophene derivatives have been reported to possess significant antimicrobial properties. Studies suggest that this compound may inhibit the growth of various bacteria and fungi.
  • Anticancer Potential : Preliminary studies indicate that it may exhibit cytotoxic effects against cancer cell lines, making it a candidate for further investigation in cancer therapy.
  • Anti-inflammatory Effects : The compound may also modulate inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activities of thiophene-based compounds:

  • Antimicrobial Studies : A series of derivatives were synthesized and tested against pathogenic fungi. Results showed moderate to excellent antifungal activities, suggesting that structural modifications can enhance efficacy.
    Compound NameActivityReference
    4-(3-acetyl-thiophen-2-yl)-coumarinSignificant antimicrobial activity
    N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamideHigher antifungal activity than boscalid
  • Cytotoxicity Assays : In vitro studies demonstrated that derivatives of this compound exhibited cytotoxic effects on human cancer cell lines, indicating potential as anticancer agents.
  • Mechanism Exploration : Molecular docking studies suggested that the compound interacts with specific protein targets, leading to inhibition of their activity and subsequent effects on cell signaling pathways.

Synthesis and Modifications

The synthesis of this compound typically involves multi-step organic reactions:

  • Alkylation : Introduction of the ethoxy group onto the naphthalene core.
  • Acylation : Formation of the carboxamide group.
  • Thiophene Ring Formation : Incorporation of thiophene through cyclization reactions.

These synthetic routes allow for further modifications, enabling the exploration of structure–activity relationships (SAR) that can enhance biological efficacy.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-naphthamide?

The synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the naphthamide core via condensation of 1-naphthoic acid derivatives with amines. Ethoxylation at the 2-position can be achieved using Williamson ether synthesis (e.g., reacting 2-hydroxy-1-naphthoic acid with ethyl bromide under basic conditions).
  • Step 2 : Coupling the ethoxy-naphthamide intermediate with 2-hydroxy-2-(thiophen-2-yl)ethylamine. This may require activation of the carboxylic acid (e.g., via EDCl/HOBt) in anhydrous solvents like DMF or THF .
  • Key Considerations : Optimize reaction temperatures (60–80°C for amide coupling) and use chromatographic purification (silica gel, ethyl acetate/hexane gradients) to isolate the product.

Q. How can the structural integrity and purity of this compound be validated?

A combination of analytical techniques is essential:

  • Spectroscopy :
  • NMR : Confirm substitution patterns (e.g., ethoxy group at δ 1.4–1.6 ppm for CH3, δ 4.0–4.2 ppm for OCH2; thiophene protons at δ 6.8–7.5 ppm) .
  • IR : Identify amide C=O stretching (~1650–1680 cm⁻¹) and hydroxyl bands (~3200–3500 cm⁻¹).
    • X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding networks using SHELX programs for refinement .
    • HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z ~394).

Q. What are the primary spectroscopic markers for identifying this compound?

Key spectroscopic data includes:

Technique Key Peaks/Signals
¹H NMR - Ethoxy: δ 1.42 (t, 3H), 4.08 (q, 2H) <br> - Thiophene: δ 7.21 (dd, 1H), 7.45 (d, 1H) <br> - Hydroxyethyl: δ 4.92 (s, 1H, -OH), 3.65–3.78 (m, 2H)
¹³C NMR - Naphthamide C=O: δ 168.5 <br> - Thiophene C-S: δ 126.8, 128.3
IR - Amide I band: 1675 cm⁻¹ <br> - O-H stretch: 3350 cm⁻¹

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

  • Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) to model frontier molecular orbitals (HOMO-LUMO gaps) and assess reactivity. Include exact exchange terms to improve thermochemical accuracy for bond dissociation energies .
  • Solvent Effects : Apply the polarizable continuum model (PCM) to simulate solvent interactions in biological or material science applications .
  • Example Calculation : A B3LYP/6-311+G(d,p) level calculation predicts a HOMO-LUMO gap of ~4.2 eV, suggesting moderate electronic stability.

Q. What strategies resolve contradictions in reported biological activity data?

  • Reproducibility Checks : Standardize assay conditions (e.g., cell lines, solvent controls) to isolate compound-specific effects.
  • Meta-Analysis : Compare IC50 values across studies (e.g., antimicrobial vs. anticancer assays) to identify structure-activity trends. For example, hydroxyl group substitution may correlate with altered receptor binding .
  • Mechanistic Studies : Use kinetic assays (e.g., SPR, ITC) to quantify binding affinities for suspected targets (e.g., kinase enzymes).

Q. How can synthetic yields be optimized for large-scale preparation?

  • Catalysis : Employ Pd-catalyzed cross-coupling for thiophene-ethylamine synthesis (reported to improve yields by ~20% vs. traditional methods) .
  • Solvent Optimization : Replace DMF with cyclopentyl methyl ether (CPME) for greener chemistry and easier purification .
  • Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and minimize side products.

Data Contradiction Analysis

Q. Why do computational predictions of solubility conflict with experimental data?

  • Source of Error : Many DFT models underestimate van der Waals interactions in polar solvents. Use dispersion-corrected functionals (e.g., ωB97X-D) for improved accuracy .
  • Experimental Variables : Solubility discrepancies may arise from polymorphic forms (e.g., amorphous vs. crystalline). Characterize solid-state forms via PXRD .

Methodological Recommendations

Q. What techniques are suitable for studying intermolecular interactions in crystal structures?

  • X-ray Diffraction : Resolve hydrogen-bonding networks (e.g., amide-OH…O=C interactions) with SHELXL refinement .
  • Hirshfeld Surface Analysis : Quantify contact contributions (e.g., S…C interactions from thiophene) using CrystalExplorer.

Q. How to design derivatives for enhanced bioactivity?

  • Bioisosteric Replacement : Substitute the ethoxy group with trifluoromethoxy (improves metabolic stability) or replace thiophene with furan (alters π-π stacking) .
  • SAR Studies : Synthesize analogs with modified hydroxyethyl chains (e.g., methyl vs. ethyl) and screen against target enzymes .

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